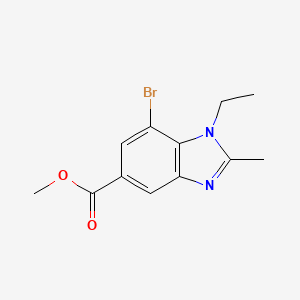
Methyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate
Overview
Description
Methyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a benzodiazole derivative that has shown potential in various applications, including medicinal chemistry, pharmacology, and material science.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate varies depending on the application. In medicinal chemistry, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In pharmacology, it has been found to inhibit the activity of certain enzymes and receptors, such as protein kinases and GABA receptors. In material science, it has been used as a building block in the synthesis of organic semiconductors, which exhibit unique electronic properties due to their conjugated structure.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, depending on the application. In medicinal chemistry, it has been found to induce apoptosis and cell cycle arrest in cancer cells. In pharmacology, it has been shown to inhibit the activity of certain enzymes and receptors, which can lead to changes in neurotransmitter levels and physiological responses. In material science, it has been used to develop organic semiconductors, which exhibit unique electronic and optical properties.
Advantages and Limitations for Lab Experiments
Methyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate has several advantages for lab experiments, including its ease of synthesis, high yield, and versatility in various applications. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and disposal. Furthermore, the mechanism of action and physiological effects of this compound may vary depending on the specific application, which can make it difficult to interpret results.
Future Directions
There are several future directions for research on Methyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate. In medicinal chemistry, further studies are needed to investigate its potential as a cancer therapy and to optimize its efficacy and safety. In pharmacology, more research is needed to understand the mechanism of action and physiological effects of this compound, particularly in relation to its potential as a therapeutic agent. In material science, future research could focus on developing new organic semiconductors based on this compound, which exhibit improved electronic and optical properties. Overall, this compound has shown significant potential in various applications, and further research is needed to fully explore its properties and potential uses.
Scientific Research Applications
Methyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate has been extensively studied for its potential in medicinal chemistry and pharmacology. It has been shown to exhibit anticancer, antifungal, and antimicrobial activities. In addition, it has been used as a building block in the synthesis of various bioactive compounds, including kinase inhibitors and antiviral agents. Furthermore, this compound has been investigated for its potential in material science, particularly in the development of organic semiconductors and optoelectronic devices.
properties
IUPAC Name |
methyl 7-bromo-1-ethyl-2-methylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-4-15-7(2)14-10-6-8(12(16)17-3)5-9(13)11(10)15/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRHESPOOYBRBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C(=CC(=C2)C(=O)OC)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



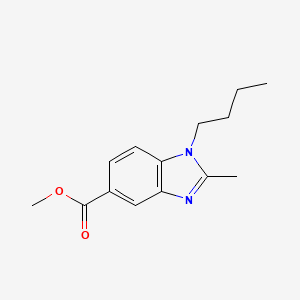
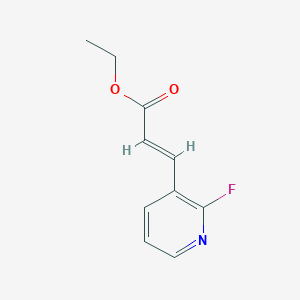
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)ethanamine](/img/structure/B1431898.png)
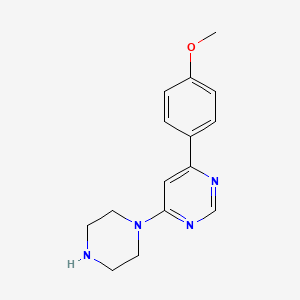
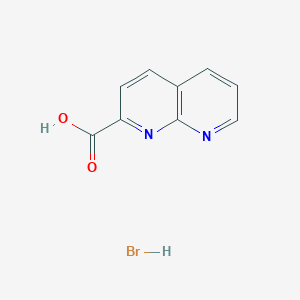
![5-methoxy-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1431902.png)
![methyl 2-(2-imino-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431906.png)
![methyl 2-(2-imino-4,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431907.png)
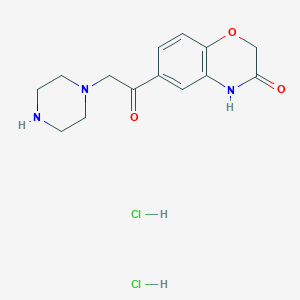
![2-[(5-Piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate](/img/structure/B1431910.png)
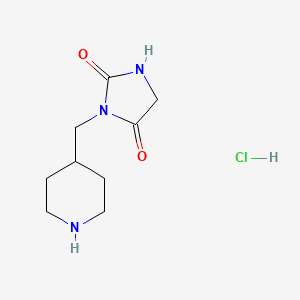
![4-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B1431913.png)
![methyl 2-(6-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431914.png)
![Methyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride](/img/structure/B1431917.png)